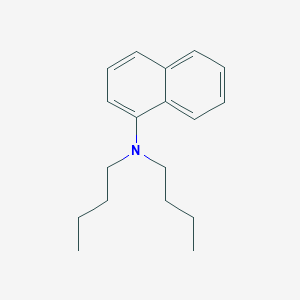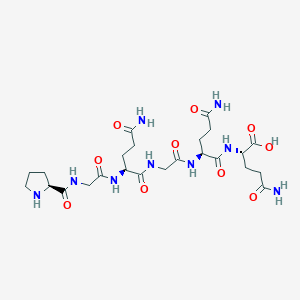
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is a peptide compound composed of six amino acids: proline, glycine, glutamine, glycine, glutamine, and glutamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamine, glycine, glutamine, and glutamine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and involve automated peptide synthesizers to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids (proline, glycine, glutamine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact amino acid residues.
Wissenschaftliche Forschungsanwendungen
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in cellular processes and protein interactions.
Wirkmechanismus
The mechanism of action of L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and apoptotic pathways, contributing to its neuroprotective effects . The peptide may also interact with enzymes and receptors involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-Prolyl-L-Glutamate: Another peptide with similar amino acid composition but different sequence.
L-Glutaminyl-L-Glutaminyl-L-Prolylglycyl: A peptide with a different arrangement of the same amino acids.
Uniqueness
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to other similar peptides .
Eigenschaften
CAS-Nummer |
189135-42-0 |
|---|---|
Molekularformel |
C24H39N9O10 |
Molekulargewicht |
613.6 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H39N9O10/c25-16(34)6-3-13(31-19(37)10-29-21(39)12-2-1-9-28-12)22(40)30-11-20(38)32-14(4-7-17(26)35)23(41)33-15(24(42)43)5-8-18(27)36/h12-15,28H,1-11H2,(H2,25,34)(H2,26,35)(H2,27,36)(H,29,39)(H,30,40)(H,31,37)(H,32,38)(H,33,41)(H,42,43)/t12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
HEFUPDYNQGJDNF-AJNGGQMLSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



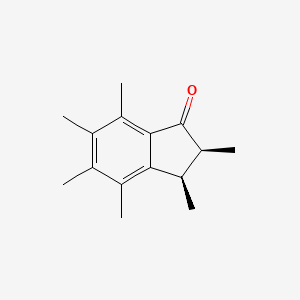
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)

![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
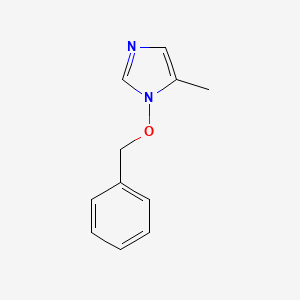
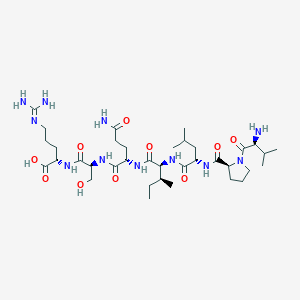
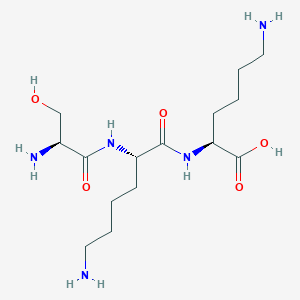
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
